molecular formula C12H16FNO2 B6205507 tert-butyl 2-(2-amino-5-fluorophenyl)acetate CAS No. 1646556-41-3

tert-butyl 2-(2-amino-5-fluorophenyl)acetate

Cat. No.: B6205507
CAS No.: 1646556-41-3
M. Wt: 225.3
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Description

tert-Butyl 2-(2-amino-5-fluorophenyl)acetate: is an organic compound that belongs to the class of aromatic esters It features a tert-butyl ester group attached to a phenyl ring, which is substituted with an amino group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-amino-5-fluorophenyl)acetate typically involves the esterification of 2-(2-amino-5-fluorophenyl)acetic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-(2-amino-5-fluorophenyl)acetate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 2-(2-amino-5-fluorophenyl)acetate is used as an intermediate in the synthesis of various organic compounds. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its amino group allows for conjugation with biomolecules, facilitating the study of drug-receptor interactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-amino-5-fluorophenyl)acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the amino group can participate in hydrogen bonding interactions. The ester group may undergo hydrolysis, releasing the active form of the compound.

Comparison with Similar Compounds

  • tert-Butyl 2-(2-amino-4-fluorophenyl)acetate
  • tert-Butyl 2-(2-amino-6-fluorophenyl)acetate
  • tert-Butyl 2-(2-amino-5-chlorophenyl)acetate

Uniqueness: tert-Butyl 2-(2-amino-5-fluorophenyl)acetate is unique due to the specific positioning of the fluorine atom on the phenyl ring. This positioning can influence the compound’s reactivity and interactions with biological targets. The presence of the tert-butyl ester group also imparts stability and lipophilicity, which can be advantageous in drug design.

Properties

CAS No.

1646556-41-3

Molecular Formula

C12H16FNO2

Molecular Weight

225.3

Purity

95

Origin of Product

United States

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